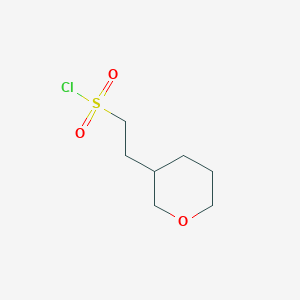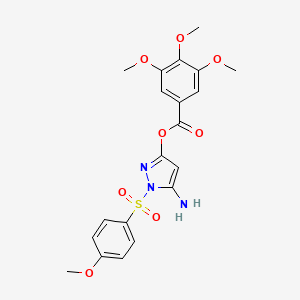![molecular formula C9H20ClNO B2975745 (3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride CAS No. 2243501-53-1](/img/structure/B2975745.png)
(3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The development of efficient synthesis methods for piperidine derivatives, including compounds similar to (3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine hydrochloride, is crucial in medicinal chemistry. A study highlighted a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing the significance of piperidine structures in drug design (Smaliy et al., 2011). Another investigation detailed the crystal and molecular structure of 4-carboxypiperidinium chloride, underlining the importance of structural analysis in understanding compound interactions (Szafran et al., 2007).
Pharmacological Applications
Although the request was to exclude drug usage and side effects, the literature review unveiled the broad pharmacological interest in piperidine derivatives. For instance, studies on paroxetine hydrochloride, a compound structurally related to the query chemical, demonstrate the wide-ranging applications of piperidine structures in developing treatments for various disorders (Germann et al., 2013).
Novel Compound Development
Research into novel compounds frequently involves piperidine derivatives due to their chemical versatility and biological activity. For example, the synthesis and biological activity evaluation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, a novel series of compounds, indicate the potential for discovering new therapeutic agents (Kumar et al., 2017).
Molecular and Crystal Structures
The determination of molecular and crystal structures of piperidine derivatives is essential for understanding their physical and chemical properties. Studies such as the crystal structure analysis of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provide valuable insights into the hydrogen bonding and molecular packing of these compounds, which are critical for their chemical behavior and interaction mechanisms (Dega-Szafran et al., 2006).
Propiedades
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCPQUPKEXMJCQ-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)



![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2975675.png)



![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)
![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)